Instillagel

Description

Properties

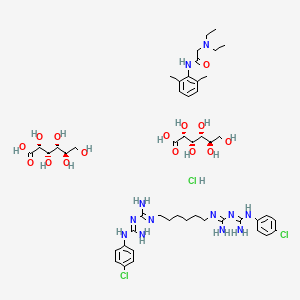

CAS No. |

8060-72-8 |

|---|---|

Molecular Formula |

C48H77Cl3N12O15 |

Molecular Weight |

1168.6 g/mol |

IUPAC Name |

(1E)-2-[6-[[amino-[(E)-[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine;2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid;hydrochloride |

InChI |

InChI=1S/C22H30Cl2N10.C14H22N2O.2C6H12O7.ClH/c23-15-5-9-17(10-6-15)31-21(27)33-19(25)29-13-3-1-2-4-14-30-20(26)34-22(28)32-18-11-7-16(24)8-12-18;1-5-16(6-2)10-13(17)15-14-11(3)8-7-9-12(14)4;2*7-1-2(8)3(9)4(10)5(11)6(12)13;/h5-12H,1-4,13-14H2,(H5,25,27,29,31,33)(H5,26,28,30,32,34);7-9H,5-6,10H2,1-4H3,(H,15,17);2*2-5,7-11H,1H2,(H,12,13);1H/t;;2*2-,3-,4+,5-;/m..11./s1 |

InChI Key |

YQMHOGGOFBFXQZ-ADZFUJRMSA-N |

SMILES |

CCN(CC)CC(=O)NC1=C(C=CC=C1C)C.C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)N=C(N)NC2=CC=C(C=C2)Cl)N)N)Cl.C(C(C(C(C(C(=O)O)O)O)O)O)O.C(C(C(C(C(C(=O)O)O)O)O)O)O.Cl |

Isomeric SMILES |

CCN(CC(=O)NC1=C(C=CC=C1C)C)CC.C1=CC(=CC=C1N/C(=N/C(=NCCCCCCN=C(/N=C(/NC2=CC=C(C=C2)Cl)\N)N)N)/N)Cl.C(O)[C@@H](O)[C@@H](O)[C@H](O)[C@@H](O)C(=O)O.C(O)[C@@H](O)[C@@H](O)[C@H](O)[C@@H](O)C(=O)O.Cl |

Canonical SMILES |

CCN(CC)CC(=O)NC1=C(C=CC=C1C)C.C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)N=C(N)NC2=CC=C(C=C2)Cl)N)N)Cl.C(C(C(C(C(C(=O)O)O)O)O)O)O.C(C(C(C(C(C(=O)O)O)O)O)O)O.Cl |

Other CAS No. |

8060-72-8 |

Synonyms |

chlorhexidine gluconate - lidocaine chlorhexidine gluconate, lidocaine drug combination chlorhexidine gluconate-lidocaine hydrochloride Instillagel |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Instillagel® in Neuronal Membrane Stabilization

Audience: Researchers, scientists, and drug development professionals.

Abstract

Instillagel® is a widely utilized sterile lubricant, antiseptic, and local anesthetic product. Its clinical efficacy in preventing pain during minor procedures is primarily attributable to the local anesthetic action of lidocaine hydrochloride, which stabilizes neuronal membranes. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this stabilization. We will dissect the pharmacodynamic actions of its active components, with a primary focus on lidocaine's interaction with voltage-gated sodium channels. This document summarizes key quantitative data, details relevant experimental methodologies for studying these effects, and provides visual representations of the core pathways and workflows to offer a comprehensive resource for researchers in pharmacology and neuroscience.

Active Components of this compound®

This compound®'s formulation is a combination of active ingredients designed to provide local anesthesia, lubrication, and antisepsis. Understanding the role of each component is critical to appreciating its overall mechanism of action.

-

Lidocaine Hydrochloride: The primary anesthetic agent responsible for neuronal membrane stabilization.[1][2][3][4][5] It is an amide-type local anesthetic that reversibly blocks nerve impulse generation and conduction.[6][7]

-

Chlorhexidine Gluconate: A broad-spectrum antiseptic included to reduce the risk of infection.[1][2][5] While its primary role is antimicrobial, some in-vitro studies have noted potential neurotoxic effects at certain concentrations, though its contribution to the anesthetic effect is negligible.[8][9]

-

Methyl Hydroxybenzoate (Methylparaben) & Propyl Hydroxybenzoate (Propylparaben): These are esters of p-hydroxybenzoic acid, commonly known as parabens, used as preservatives due to their antimicrobial properties.[2][10][11] The literature on the neurological effects of parabens is complex, with some studies indicating potential for neurotoxicity or neuroprotection depending on the model and concentration, but they are not involved in the primary anesthetic action of the product.[12][13][14][15]

The focus of this guide is the neuronal membrane stabilization effect, which is overwhelmingly attributed to lidocaine.

Core Mechanism: Lidocaine-Mediated Neuronal Membrane Stabilization

The fundamental action of lidocaine is the blockade of voltage-gated sodium channels (VGSCs), which are critical for the initiation and propagation of action potentials in neurons.[16][17][18]

Molecular Interaction with Voltage-Gated Sodium Channels

Lidocaine's mechanism is a sophisticated, state-dependent interaction with the VGSC protein.

-

Penetration of the Neuronal Membrane: As a weak base, lidocaine exists in both a charged (cationic) and uncharged form. The uncharged, lipophilic form readily diffuses across the neuronal membrane into the axoplasm.[7]

-

Intracellular Binding: Once inside the neuron, an equilibrium is re-established, and the cationic form of lidocaine binds to a specific receptor site on the intracellular side of the VGSC pore.[17][19][20] Mutagenesis studies have identified key amino acid residues, particularly within the S6 segments of domains III and IV of the channel's α-subunit, as crucial for lidocaine binding.[21][22]

-

State-Dependent Blockade: Lidocaine exhibits a significantly higher affinity for VGSCs in the open and inactivated states compared to the resting state.[16][18] This property leads to a "use-dependent" or "phasic" block, where the anesthetic effect is more pronounced in rapidly firing neurons, as they spend more time in the open and inactivated conformations.[17][23]

-

Inhibition of Sodium Influx: By binding to the channel, lidocaine stabilizes it in an inactivated state and physically obstructs the pore, preventing the influx of Na+ ions that is necessary for membrane depolarization.[6][16][17]

Physiological Consequences

The molecular blockade of VGSCs translates directly to the stabilization of the neuronal membrane:

-

Increased Excitation Threshold: A greater stimulus is required to depolarize the membrane to the threshold potential for firing an action potential.[16]

-

Slowed Impulse Conduction: The rate of depolarization (Phase 0 of the action potential) is reduced.[7]

-

Reduced Rate of Rise and Amplitude of Action Potential: The overall size and speed of the action potential are diminished.

-

Blockade of Nerve Impulse Propagation: At sufficient concentrations, the sodium current is blocked to a degree that the action potential can no longer propagate along the axon, resulting in a complete conduction block and the sensation of numbness.[16][18]

Signaling Pathway Visualization

The following diagram illustrates the state-dependent binding of lidocaine to the voltage-gated sodium channel.

Quantitative Data on Lidocaine's Effects

The efficacy of lidocaine can be quantified through various electrophysiological parameters. The following tables summarize key data from the literature.

Table 1: Inhibitory Concentrations (IC50) and Dissociation Constants (Kd) of Lidocaine

| Channel Type/Preparation | Parameter | Value | Condition/Comment |

| Cardiac Na+ Channels | IC50 | ~200 µM | Tonic block |

| Cardiac Na+ Channels | Kd (Inactivated) | 1-10 µM | High affinity for the inactivated state |

| Neuronal Na+ Channels | IC50 | 43-200 µM | Use-dependent block in isolated myocytes[24] |

| Voltage-gated K+ Channels | IC50 | 10-80 fold higher | Lower affinity compared to Na+ channels[25] |

| High-voltage-activated Ca2+ Channels | - | Low Potency | Much less potent than on Na+ channels[25] |

Table 2: Effects of Lidocaine on Neuronal Action Potential Parameters

| Parameter | Effect | Mechanism |

| Threshold Potential | Increased (more positive) | A larger depolarization is needed to activate sufficient Na+ channels.[7] |

| Rate of Depolarization (Vmax) | Decreased | Reduced number of available Na+ channels slows Na+ influx.[7] |

| Action Potential Amplitude | Decreased | Peak of action potential is limited by reduced Na+ conductance. |

| Conduction Velocity | Decreased | Slower depolarization leads to slower propagation of the impulse.[18] |

| Effective Refractory Period | Increased | Prolonged recovery of Na+ channels from the inactivated/blocked state. |

Experimental Protocols: Whole-Cell Patch-Clamp Analysis

The whole-cell patch-clamp technique is the gold standard for investigating the effects of compounds like lidocaine on ion channel function and neuronal excitability.[19][26]

Objective

To measure the effect of lidocaine on voltage-gated sodium currents in cultured neurons.

Materials

-

Cell Culture: Primary neurons or a neuronal cell line (e.g., SH-SY5Y) plated on glass coverslips.

-

External Solution (aCSF): (in mM) 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 10 glucose, bubbled with 95% O2/5% CO2.[19]

-

Internal (Pipette) Solution: (in mM) 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES, adjusted to pH 7.3 with CsOH. (Cesium is used to block K+ channels).

-

Lidocaine Stock Solution: 100 mM lidocaine hydrochloride in external solution, serially diluted to final experimental concentrations (e.g., 10 µM, 100 µM, 1 mM).

-

Patch-Clamp Rig: Inverted microscope, micromanipulators, amplifier (e.g., Axopatch 200B), data acquisition hardware/software (e.g., Digidata, pCLAMP), and a perfusion system.[26]

-

Borosilicate Glass Pipettes: Pulled to a resistance of 2-5 MΩ.[19][26]

Procedure

-

Preparation: Place a coverslip with cultured neurons into the recording chamber on the microscope stage and begin continuous perfusion with the external solution.

-

Gigaohm Seal Formation: Approach a single healthy neuron with a pipette filled with internal solution. Apply slight positive pressure. Upon contact with the cell membrane, release the pressure to facilitate the formation of a high-resistance (>1 GΩ) "gigaohm" seal.[19]

-

Whole-Cell Configuration: Apply brief, gentle suction to rupture the membrane patch under the pipette tip, achieving electrical and chemical access to the cell's interior.[26]

-

Voltage-Clamp Protocol (Control):

-

Hold the neuron at a hyperpolarized potential (e.g., -100 mV) to ensure all VGSCs are in the resting, closed state.

-

Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments for 50 ms) to elicit and record the inward sodium currents.

-

-

Lidocaine Application: Switch the perfusion system to the external solution containing the desired concentration of lidocaine. Allow 2-5 minutes for the drug to equilibrate.[26]

-

Data Acquisition: Repeat the voltage-clamp protocol in the presence of lidocaine to record the blocked sodium currents.

-

Washout: Switch the perfusion back to the control external solution to observe the reversibility of the block.

-

Data Analysis: Measure the peak inward sodium current amplitude at each voltage step before, during, and after lidocaine application. Calculate the percentage of current inhibition to construct a concentration-response curve and determine the IC50 value.[26]

Experimental Workflow Diagram

Conclusion

The mechanism of action of this compound® in neuronal membrane stabilization is unequivocally driven by its active ingredient, lidocaine hydrochloride. Through a well-characterized, state-dependent blockade of voltage-gated sodium channels, lidocaine effectively increases the threshold for neuronal excitation and prevents the propagation of action potentials, leading to a reversible local anesthetic effect. While other components such as chlorhexidine and parabens serve important antiseptic and preservative functions, they do not contribute to the primary mechanism of membrane stabilization. The quantitative data and experimental protocols outlined in this guide provide a foundational understanding for researchers and professionals working to further elucidate the pharmacology of local anesthetics.

References

- 1. Drug Details - Drug and Health Product Register [hpr-rps.hres.ca]

- 2. clinimed.co.uk [clinimed.co.uk]

- 3. nps.org.au [nps.org.au]

- 4. millermedicalsupplies.com [millermedicalsupplies.com]

- 5. This compound: an anaesthetic antiseptic gel for use in catheterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lidocaine - Wikipedia [en.wikipedia.org]

- 7. Lidocaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. In vitro antiseptic effects on viability of neuronal and Schwann cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CHLORHEXIDINE INHIBITS L1 CELL ADHESION MOLECULE MEDIATED NEURITE OUTGROWTH IN VITRO - PMC [pmc.ncbi.nlm.nih.gov]

- 10. farco.de [farco.de]

- 11. clinimed.co.uk [clinimed.co.uk]

- 12. Exposure to methylparaben at environmentally realistic concentrations significantly impairs neuronal health in adult zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Methylparaben protects 6-hydroxydopamine-induced neurotoxicity in SH-SY5Y cells and improved behavioral impairments in mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Embryonic and larval exposure to propylparaben induces developmental and long-term neurotoxicity in zebrafish model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Propylparaben Reduces the Long-Term Consequences in Hippocampus Induced by Traumatic Brain Injury in Rats: Its Implications as Therapeutic Strategy to Prevent Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. What is the mechanism of Lidocaine Hydrochloride? [synapse.patsnap.com]

- 17. What is the mechanism of Lidocaine? [synapse.patsnap.com]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. pnas.org [pnas.org]

- 21. Molecular Action of Lidocaine on the Voltage Sensors of Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 22. ahajournals.org [ahajournals.org]

- 23. Setting up for the block: the mechanism underlying lidocaine's use-dependent inhibition of sodium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Evidence for two components of sodium channel block by lidocaine in isolated cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. academic.oup.com [academic.oup.com]

- 26. benchchem.com [benchchem.com]

Pharmacokinetics and Systemic Absorption of Instillagel® Components: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Instillagel® is a sterile, water-soluble gel combining a local anesthetic, an antiseptic, and preservatives. It is widely used for urethral catheterization, cystoscopy, and other procedures requiring surface anesthesia and lubrication of the mucous membranes. This guide provides an in-depth technical overview of the pharmacokinetics and systemic absorption of its active and preservative components: lidocaine hydrochloride, chlorhexidine gluconate, methyl-4-hydroxybenzoate (methylparaben), and propyl-4-hydroxybenzoate (propylparaben). Understanding the systemic exposure to these components is critical for assessing the safety and efficacy of the formulation.

Core Components and Their Pharmacokinetic Profiles

This compound® is a multicomponent formulation designed for local action with minimal systemic effects. The following sections detail the absorption, distribution, metabolism, and excretion (ADME) of each key ingredient based on available scientific literature.

Lidocaine Hydrochloride

Lidocaine is an amide-type local anesthetic that stabilizes neuronal membranes by inhibiting the ionic fluxes required for the initiation and conduction of nerve impulses[1][2].

Systemic Absorption:

Lidocaine can be absorbed from mucous membranes, with the rate and extent of absorption depending on the concentration, total dose, specific site of application, and duration of exposure. Following the intraurethral application of lidocaine-containing gels, systemic absorption does occur, but plasma concentrations generally remain below toxic levels with standard doses up to 800 mg[1][3]. The onset of anesthetic action is typically within 3-5 minutes[4].

Systemic absorption of lidocaine can be increased in children and in patients with damaged or bleeding mucous membranes[1][3][5]. Excessive dosage or short intervals between applications can lead to higher plasma levels and potential systemic adverse effects[6][7].

Distribution:

Once absorbed, lidocaine is approximately 60-80% bound to plasma proteins, primarily alpha-1-acid glycoprotein[8]. Its volume of distribution is between 1.1 and 2.1 L/kg[8].

Metabolism:

Lidocaine is rapidly metabolized in the liver by cytochrome P450 enzymes, particularly CYP1A2 and CYP3A4[5][9]. The primary metabolic pathway is oxidative N-dealkylation to its active metabolites, monoethylglycinexylidide (MEGX) and glycinexylidide (GX)[5][9]. These metabolites are less potent than lidocaine but still possess pharmacological and toxicological activity[9].

Excretion:

The metabolites and a small amount of unchanged lidocaine (less than 10%) are excreted by the kidneys[1][9]. The elimination half-life of lidocaine is biphasic, averaging around 1.5 to 2 hours in most individuals[8].

Chlorhexidine Gluconate

Chlorhexidine is a broad-spectrum biguanide antiseptic that disrupts microbial cell membranes[10][11].

Systemic Absorption:

Chlorhexidine gluconate is poorly absorbed from the gastrointestinal tract and mucous membranes[10]. Due to its cationic nature, it binds well to the skin and mucous membranes, which limits its systemic uptake[10]. Following topical application, only very small amounts may be absorbed[1]. Even with high oral doses, it is hardly absorbed and is eliminated almost unchanged[1]. However, there have been reports of systemic absorption in neonates when used as a skin cleanser[12].

Distribution, Metabolism, and Excretion:

Given the minimal absorption, data on the distribution, metabolism, and excretion of chlorhexidine after topical application to mucous membranes is limited. The small amount that may be absorbed is likely excreted unchanged[1].

Methyl-4-hydroxybenzoate (Methylparaben) and Propyl-4-hydroxybenzoate (Propylparaben)

Methylparaben and propylparaben are esters of p-hydroxybenzoic acid used as antimicrobial preservatives[1][13].

Systemic Absorption:

Parabens can be readily absorbed through the skin and from the gastrointestinal tract[1][13]. Studies on dermal absorption in humans have shown that after topical application, parabens are absorbed, with peak plasma concentrations reached after several hours[14][15]. For instance, after dermal application of a cream containing methylparaben and propylparaben, the average peak plasma concentrations were reached at 7.8 hours and 5.3 hours, respectively[14][15]. It is important to note that absorption through mucous membranes may differ from dermal absorption.

Distribution:

Once absorbed, parabens are distributed in the body. Non-hydrolyzed methylparaben has been found in various tissues in animal studies[16].

Metabolism:

Parabens are rapidly hydrolyzed to p-hydroxybenzoic acid (PHBA), which is then conjugated with glucuronic acid or sulfate before excretion[1][13][17]. This hydrolysis can occur in the skin and liver[18]. Dermal exposure may lead to a higher proportion of biologically active unconjugated parabens in systemic circulation compared to oral exposure[3][14][15].

Excretion:

The conjugated metabolites of parabens are rapidly excreted in the urine[1][13]. Following dermal application, the fractional urinary excretion of methylparaben and propylparaben has been reported to be around 1.7% and 1.9%, respectively[14][15]. The elimination half-lives after dermal exposure for methylparaben and propylparaben were found to be approximately 12.2 hours and 9.3 hours, respectively[14][15].

Quantitative Pharmacokinetic Data

The following tables summarize available quantitative pharmacokinetic data for the components of this compound®. It is crucial to note that much of this data is derived from studies involving dermal application or different formulations, and therefore should be interpreted with caution in the specific context of intraurethral application of this compound®.

Table 1: Pharmacokinetic Parameters of Lidocaine

| Parameter | Value | Route of Administration | Formulation | Species | Reference |

| Cmax | 70.6 ± 39.4 ng/mL | Vaginal | 10% Gel | Human | [15] |

| Tmax | 8 hours (median) | Vaginal | 10% Gel | Human | [15] |

| Elimination Half-life | ~10 hours | Vaginal | Gel | Human | [15] |

| Plasma Protein Binding | 60-80% | Systemic | - | Human | [8] |

| Volume of Distribution | 1.1-2.1 L/kg | Systemic | - | Human | [8] |

Table 2: Pharmacokinetic Parameters of Methylparaben and Propylparaben (Dermal Application)

| Parameter | Methylparaben | Propylparaben | Route of Administration | Formulation | Species | Reference |

| Tmax | 7.8 hours | 5.3 hours | Dermal | Cream | Human | [14][15] |

| Elimination Half-life | 12.2 hours | 9.3 hours | Dermal | Cream | Human | [14][15] |

| Fractional Urinary Excretion | 1.7% | 1.9% | Dermal | Cream | Human | [14][15] |

Experimental Protocols

-

Study Design: A clinical study with healthy volunteers under controlled conditions. This could be a single-dose or multiple-dose study with a crossover or parallel-group design.

-

Product Administration: Application of a standardized dose of this compound® to the target mucous membrane (e.g., urethra) for a specified duration.

-

Biological Sampling: Collection of blood and urine samples at predefined time points before and after product application (e.g., 0, 1, 2, 4, 6, 8, 12, 24, 48 hours)[15].

-

Sample Preparation: Plasma is separated from blood samples. Both plasma and urine samples may undergo a solid-phase extraction process to isolate the analytes of interest (lidocaine, chlorhexidine, parabens, and their metabolites)[13].

-

Analytical Method: Quantification of the parent compounds and their metabolites in the prepared samples using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS/MS) detection, or Gas-Liquid Chromatography (GLC)[12][13][14][15].

-

Pharmacokinetic Analysis: Calculation of key pharmacokinetic parameters (Cmax, Tmax, AUC, elimination half-life, urinary excretion) from the concentration-time data using non-compartmental analysis[14][15].

Visualization of Pathways and Workflows

Metabolic Pathway of Lidocaine

The primary metabolism of lidocaine occurs in the liver via N-dealkylation, producing active metabolites.

References

- 1. clinimed.co.uk [clinimed.co.uk]

- 2. rightdecisions.scot.nhs.uk [rightdecisions.scot.nhs.uk]

- 3. assets.hpra.ie [assets.hpra.ie]

- 4. Use of the lidocaine gel container for urethral dilation and intravesical drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ClinPGx [clinpgx.org]

- 6. pdf.hres.ca [pdf.hres.ca]

- 7. Animal Models for Studying Stone Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Serum lidocaine concentrations following application to the oropharynx: effects of cimetidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Systemic exposure to parabens: pharmacokinetics, tissue distribution, excretion balance and plasma metabolites of [14C]-methyl-, propyl- and butylparaben in rats after oral, topical or subcutaneous administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Simplified GLC assay for lidocaine in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. HPLC assay of Lidocaine in plasma with solid phase extraction and UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]

- 15. Pharmacokinetics of Lidocaine and Its Metabolites Following Vaginal Administration of Lidocaine Gel to Healthy Female Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Understanding parabens – A literature review - Cosmoderma [cosmoderma.org]

Antimicrobial Spectrum of Chlorhexidine in Instillagel® Formulation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Instillagel® is a sterile, viscous gel formulation containing chlorhexidine gluconate as a key antimicrobial agent, alongside a local anesthetic, lidocaine hydrochloride. This guide provides a comprehensive overview of the antimicrobial spectrum of chlorhexidine as formulated in this compound®, intended to inform researchers, scientists, and drug development professionals. The information presented herein is a synthesis of publicly available data and established scientific methodologies.

This compound® is formulated in two concentrations of chlorhexidine gluconate: 0.05% w/w and 0.25% w/w. This document will address the antimicrobial properties relevant to both concentrations. The formulation also contains methylparaben and propylparaben which may contribute to the overall antimicrobial effect[1].

Mechanism of Action of Chlorhexidine

Chlorhexidine is a broad-spectrum biocide that exerts its antimicrobial effect through disruption of the microbial cell membrane. As a cationic molecule, it is attracted to the negatively charged surfaces of microorganisms. This interaction increases the permeability of the cell membrane, leading to the leakage of intracellular components and ultimately, cell death. At lower concentrations, chlorhexidine is bacteriostatic, while at higher concentrations, it is bactericidal.

Antimicrobial Spectrum

Chlorhexidine exhibits a broad spectrum of activity against Gram-positive and Gram-negative bacteria, as well as yeasts and some fungi. Published data and product information for this compound® indicate its effectiveness against a range of common pathogens.

Quantitative Antimicrobial Data

The following tables summarize the available quantitative data on the antimicrobial activity of chlorhexidine at concentrations relevant to this compound®. It is important to note that the efficacy can be influenced by the specific formulation and testing methodology.

Table 1: Minimum Inhibitory Concentrations (MICs) of Chlorhexidine Gluconate

| Microorganism | Gram Stain | Type | MIC (µg/mL) | Relevant this compound® Concentration |

| Staphylococcus aureus | Gram-positive | Bacteria | 1-4 | 0.05% & 0.25% |

| Methicillin-resistant Staphylococcus aureus (MRSA) | Gram-positive | Bacteria | 1-8 | 0.05% & 0.25% |

| Streptococcus pyogenes | Gram-positive | Bacteria | 1-16 | 0.05% & 0.25% |

| Enterococcus faecalis | Gram-positive | Bacteria | 4-128 | 0.05% & 0.25% |

| Escherichia coli | Gram-negative | Bacteria | 2-16 | 0.05% & 0.25% |

| Pseudomonas aeruginosa | Gram-negative | Bacteria | 8-64 | 0.05% & 0.25% |

| Klebsiella pneumoniae | Gram-negative | Bacteria | 16-128 | 0.05% & 0.25% |

| Proteus mirabilis | Gram-negative | Bacteria | 32-512 | 0.05% & 0.25% |

| Candida albicans | - | Yeast | 4-64 | 0.05% & 0.25% |

| Saccharomyces cerevisiae | - | Yeast | 16-128 | 0.05% & 0.25% |

Note: MIC values are presented as a range based on various in vitro studies. The effectiveness of this compound® is also supported by claims of complete extinction of certain microbes within 5 minutes of application[2].

Table 2: Bactericidal/Fungicidal Activity of this compound® and Chlorhexidine

| Microorganism | Formulation/Concentration | Time to Effect | Finding | Citation |

| Staphylococcus aureus | This compound® | 5 minutes | Complete extinction | [2] |

| Streptococcus pyogenes | This compound® | 5 minutes | Complete extinction | [2] |

| Escherichia coli | This compound® | 5 minutes | Complete extinction | [2] |

| Pseudomonas aeruginosa | This compound® | 5 minutes | Complete extinction | [2] |

| Saccharomyces cerevisiae | This compound® | 5 minutes | Complete extinction | [2] |

| Methicillin-resistant Staphylococcus aureus (MRSA) | This compound® | 5 minutes | Killing of MRSA | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments that can be used to evaluate the antimicrobial spectrum of a viscous gel formulation like this compound®.

Agar Well Diffusion Assay for Zone of Inhibition

This method is used to determine the extent of the antimicrobial activity of the gel against various microorganisms.

Methodology:

-

Microorganism Preparation: Cultures of test microorganisms are grown overnight in appropriate broth media. The turbidity of the bacterial suspension is adjusted to a 0.5 McFarland standard.

-

Plate Inoculation: A sterile cotton swab is dipped into the standardized microbial suspension and used to evenly inoculate the entire surface of an agar plate (e.g., Mueller-Hinton agar for bacteria, Sabouraud Dextrose agar for fungi).

-

Well Creation: Wells of a standardized diameter (e.g., 6 mm) are aseptically punched into the agar using a sterile cork borer.

-

Application of Test Substance: A precise volume of this compound® is dispensed into each well. A negative control (sterile gel base without chlorhexidine) and a positive control (a known antimicrobial agent) should be included.

-

Incubation: The plates are incubated at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for most bacteria).

-

Data Collection: The diameter of the clear zone of no microbial growth around each well is measured in millimeters.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This quantitative method determines the lowest concentration of the antimicrobial agent that inhibits the visible growth of a microorganism.

Methodology:

-

Preparation of this compound® Dilutions: A series of two-fold dilutions of this compound® are prepared in a suitable sterile broth medium in a 96-well microtiter plate. Due to the viscous nature of the gel, initial solubilization in an appropriate solvent may be necessary, ensuring the solvent itself does not have antimicrobial activity at the concentrations used.

-

Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

-

Controls: Positive (microorganism in broth without this compound®) and negative (broth only) controls are included.

-

Incubation: The microtiter plate is incubated under appropriate conditions.

-

MIC Determination: The MIC is recorded as the lowest concentration of this compound® at which no visible growth (turbidity) is observed.

Time-Kill Kinetic Assay

This assay evaluates the rate at which an antimicrobial agent kills a microbial population over time.

Methodology:

-

Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a suitable broth.

-

Exposure: this compound® is added to the microbial suspension to achieve the desired final concentration of chlorhexidine. A control tube without the gel is also prepared.

-

Sampling: Aliquots are removed from the test and control suspensions at predetermined time intervals (e.g., 0, 5, 15, 30, 60 minutes, and longer if necessary).

-

Neutralization and Plating: The antimicrobial action in the collected aliquots is immediately neutralized using a suitable agent (e.g., lecithin and polysorbate 80). Serial dilutions are then performed and plated onto appropriate agar media.

-

Colony Counting: After incubation, the number of colony-forming units (CFU/mL) is determined for each time point.

-

Data Analysis: The results are plotted as the logarithm of CFU/mL versus time to generate a time-kill curve. A ≥3-log10 reduction in CFU/mL is generally considered bactericidal.

Conclusion

The chlorhexidine gluconate in this compound® provides a broad spectrum of antimicrobial activity against clinically relevant bacteria and yeasts. The available data indicates rapid and effective antimicrobial action. For drug development professionals, the established in vitro methodologies outlined in this guide can be employed to further characterize the antimicrobial profile of similar gel-based formulations against a wider range of microorganisms and to understand their kinetic properties. The provided diagrams offer a clear visual representation of the mechanism of action and experimental workflows, aiding in the comprehension and design of future studies.

References

- 1. [Bactericial activity of chlorhexidine gluconate against recent clinical isolates of various bacterial species in Japan] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. In vitro assessment of the effectiveness of chlorhexidine gel and calcium hydroxide paste with chlorhexidine against Enterococcus faecalis and Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Hydroxyethylcellulose-Based Core of Instillagel®

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the chemical composition and physicochemical properties of the hydroxyethylcellulose (HEC) base of Instillagel®, a widely used sterile lubricating gel with anesthetic and antiseptic properties. The following sections will delve into the quantitative composition of the gel's core components, its key physical and chemical characteristics, and the standardized experimental protocols relevant for their assessment.

Chemical Composition of the this compound® Hydroxyethylcellulose Base

The foundational matrix of this compound® is a hydrogel composed of several key excipients that contribute to its unique properties. While the exact concentrations of all components are proprietary, a comprehensive analysis of publicly available product information and pharmaceutical formulation standards allows for a well-defined compositional overview. The primary components of the this compound® base are Hydroxyethylcellulose, Propylene Glycol, Sodium Hydroxide, and Purified Water. The complete formulation also includes the active ingredients Lidocaine Hydrochloride and Chlorhexidine Gluconate, as well as the preservatives Methylparaben and Propylparaben.

Table 1: Quantitative Composition of this compound® Formulation

| Component | Function | Concentration (% w/w) | Source |

| Hydroxyethylcellulose (HEC) | Gelling & Thickening Agent | 1.0 - 3.0 (inferred) | [1][2][3] |

| Propylene Glycol | Humectant & Solvent | ~52.25 | [4] |

| Sodium Hydroxide | pH Adjuster | q.s. to pH 4.0 - 5.5 | [5] |

| Purified Water | Solvent | q.s. to 100 | [5] |

| Methylparaben | Preservative | 0.060 | [6] |

| Propylparaben | Preservative | 0.025 | [6] |

| Lidocaine Hydrochloride | Local Anesthetic | 2.000 | [6] |

| Chlorhexidine Gluconate Solution | Antiseptic | 0.250 | [6] |

q.s. = quantum sufficit (as much as is sufficient)

Physicochemical Properties of the this compound® Hydroxyethylcellulose Base

The properties of the HEC base are crucial for the overall performance of this compound®, ensuring its stability, appropriate viscosity for application, and compatibility with the active pharmaceutical ingredients.

Table 2: Physicochemical Properties of the this compound® Formulation

| Property | Value | Source |

| pH | 4.0 - 5.5 | [5] |

| Viscosity | Not specified; exhibits shear-thinning behavior | [1][7] |

| Appearance | Clear to slightly opalescent, viscous gel | [8] |

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the physicochemical properties of a hydrogel base like that of this compound®. These protocols are based on United States Pharmacopeia (USP) general chapters and standard laboratory practices.

Viscosity Measurement (Rotational Rheometry)

This protocol is based on the principles outlined in USP General Chapter <912> Viscosity—Rotational Methods.[4][9]

Objective: To determine the viscosity of the hydrogel and characterize its flow behavior (e.g., shear-thinning).

Apparatus: A rotational rheometer equipped with a cone-plate or parallel-plate geometry. The instrument should have precise temperature control.

Procedure:

-

Instrument Calibration: Calibrate the rheometer according to the manufacturer's instructions using certified viscosity standards.

-

Sample Loading: Place an appropriate amount of the hydrogel sample onto the lower plate of the rheometer. Lower the upper geometry to the specified gap distance, ensuring the sample fills the gap completely and any excess is carefully removed.

-

Temperature Equilibration: Allow the sample to equilibrate to a controlled temperature, typically 25°C, for a sufficient period.

-

Measurement:

-

Flow Curve: Perform a shear rate sweep from a low to a high shear rate (e.g., 0.1 to 100 s⁻¹) and back down to the low shear rate. This will generate a flow curve (viscosity vs. shear rate) and allow for the assessment of shear-thinning and thixotropic behavior.

-

Single Point Viscosity: For quality control purposes, the viscosity can be measured at a single, specified shear rate.

-

-

Data Analysis: Plot the viscosity as a function of the shear rate. For a shear-thinning material, the viscosity will decrease as the shear rate increases.

pH Measurement

This protocol is based on the principles outlined in USP General Chapter <791> pH.[6][10]

Objective: To determine the pH of the hydrogel.

Apparatus: A calibrated pH meter with a flat-surface or spear-tip electrode suitable for semi-solid samples.

Procedure:

-

Instrument Calibration: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pH of the sample (e.g., pH 4.0 and 7.0).[11]

-

Sample Preparation: Place a sufficient amount of the hydrogel into a clean, dry beaker to allow for the immersion of the electrode's sensing surface.

-

Measurement:

-

Rinse the electrode with purified water and gently blot dry.

-

Immerse the electrode into the undiluted hydrogel sample.

-

Allow the reading to stabilize before recording the pH value.

-

-

Cleaning: Thoroughly clean the electrode after measurement according to the manufacturer's instructions to prevent gel residue from affecting future readings.

Visualizations

Logical Relationship of this compound® Base Components and Properties

The following diagram illustrates the relationship between the chemical components of the this compound® base and its resulting physicochemical properties.

Caption: Relationship between this compound® base components and its properties.

Experimental Workflow for Viscosity Measurement

The following diagram outlines the experimental workflow for determining the viscosity of the hydrogel base.

Caption: Workflow for viscosity measurement of the hydrogel base.

References

- 1. What is Hydroxyethylcellulose used for? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. pharmaexcipients.com [pharmaexcipients.com]

- 4. â©912⪠ViscosityâRotational Methods [doi.usp.org]

- 5. The Role of Hydroxyethyl Cellulose in Gels and Creams - HPMC manufacturer [hpmcmanufacturer.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Hydroxyethyl Cellulose As a Rheological Additive for Tuning the Extrusion Printability and Scaffold Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hydroxyethylcellulose-Based Hydrogels for Biomedical Applications [eureka.patsnap.com]

- 9. laboratuar.com [laboratuar.com]

- 10. ftp.uspbpep.com [ftp.uspbpep.com]

- 11. tecnofrom.com [tecnofrom.com]

Instillagel's Effect on Methicillin-Resistant Staphylococcus aureus (MRSA): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methicillin-resistant Staphylococcus aureus (MRSA) continues to pose a significant global health challenge, necessitating the exploration of effective antimicrobial agents for both prevention and treatment of infections. Instillagel®, a sterile lubricating gel, is formulated with active ingredients possessing antimicrobial properties. This technical guide provides an in-depth analysis of the available scientific evidence regarding the efficacy of this compound® and its core components against MRSA. The document outlines the known mechanisms of action, summarizes available quantitative data, and provides detailed experimental protocols relevant to the assessment of its antimicrobial activity.

This compound® is primarily composed of Lidocaine Hydrochloride, a local anesthetic, and Chlorhexidine Gluconate, a broad-spectrum antiseptic. While direct, peer-reviewed quantitative studies on the complete this compound® formulation against a wide range of MRSA isolates are limited in the public domain, a substantial body of evidence exists for its active pharmaceutical ingredients. One study has indicated that the specific formulation of this compound® is capable of killing MRSA within a 5-minute contact time.[1]

Active Components and Mechanism of Action

This compound's antimicrobial efficacy is attributed to its active ingredients: Chlorhexidine Gluconate and Lidocaine Hydrochloride.

Chlorhexidine Gluconate (CHG)

Chlorhexidine is a cationic biguanide that exerts its bactericidal effect through disruption of the bacterial cell membrane.[2][3][4] At physiological pH, the chlorhexidine cation is attracted to the negatively charged bacterial cell surface.

-

Low Concentrations: At lower concentrations, chlorhexidine is bacteriostatic. It binds to the cell wall, increasing the permeability of the cell membrane and causing leakage of intracellular components like potassium ions.

-

High Concentrations: At higher concentrations, chlorhexidine is bactericidal. It causes the precipitation of cytoplasmic contents, leading to cell death.[4]

The following diagram illustrates the proposed mechanism of action of Chlorhexidine on a bacterial cell.

References

- 1. Chlorhexidine and Mupirocin Susceptibility of Methicillin-Resistant Staphylococcus aureus Isolates in the REDUCE-MRSA Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Chlorhexidine Hydrochloride? [synapse.patsnap.com]

- 3. Chlorhexidine: antibacterial action and bacterial resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chlorhexidine - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Viscosity and Lubricating Properties of Instillagel® for Medical Device Insertion

For Researchers, Scientists, and Drug Development Professionals

Introduction

Instillagel® is a sterile, water-soluble lubricant with local anesthetic and disinfectant properties, widely used in urology, gynecology, and other fields to facilitate the insertion of medical devices such as catheters and endoscopes.[1][2][3][4][5] Its efficacy in reducing patient discomfort and minimizing the risk of iatrogenic injury is intrinsically linked to its rheological and tribological characteristics.[4] This technical guide provides an in-depth analysis of the viscosity and lubricating properties of this compound®, grounded in its core component, hydroxyethylcellulose (HEC). While specific proprietary data for the final product is not publicly available, this paper will extrapolate from the known properties of its constituents and outline the standardized experimental protocols for the precise measurement of these critical parameters.

Composition of this compound®

This compound® is a hydrogel formulation. Its primary components contribute to its therapeutic effects and physical properties.

Table 1: Composition of this compound® [2][4]

| Component | Function |

| Lidocaine Hydrochloride | Local anesthetic |

| Chlorhexidine Gluconate | Antiseptic |

| Methyl Hydroxybenzoate | Preservative/Antiseptic |

| Propyl Hydroxybenzoate | Preservative/Antiseptic |

| Hydroxyethylcellulose (HEC) | Gelling agent, Viscosity modifier |

| Propylene Glycol | Humectant, Solvent |

| Purified Water | Solvent |

The viscosity and lubricating characteristics of this compound® are primarily determined by the concentration and grade of Hydroxyethylcellulose (HEC) used in its formulation.

Viscosity and Rheological Properties

The viscosity of a lubricant is a measure of its resistance to flow. For medical applications, a lubricant's viscosity profile under different shear conditions is critical for its performance.

Shear-Thinning Behavior

This compound®, being an HEC-based gel, is expected to exhibit non-Newtonian, shear-thinning (pseudoplastic) behavior. This means its viscosity decreases as the shear rate increases. This property is highly advantageous for medical device insertion:

-

At rest (low shear): The gel maintains a high viscosity, ensuring it remains in place upon application and forms a stable lubricating layer.

-

During insertion (high shear): The movement of the medical device creates a high shear rate, causing a significant drop in the gel's viscosity. This allows for smooth and easy insertion with minimal force.[6][7][8][9]

-

Post-insertion (low shear): Once the device is in place, the shear rate decreases, and the gel's viscosity returns to a higher state, maintaining a protective lubricating layer.

dot

Caption: Logical relationship of shear-thinning property.

Quantitative Viscosity Data

While specific viscosity data for this compound® is not publicly available, the following table presents hypothetical, yet representative, data for a similar HEC-based medical hydrogel, illustrating the shear-thinning phenomenon.

Table 2: Representative Viscosity of a Shear-Thinning Hydrogel

| Shear Rate (s⁻¹) | Apparent Viscosity (Pa·s) |

| 0.1 | 50 |

| 1 | 15 |

| 10 | 5 |

| 100 | 1 |

| 1000 | 0.2 |

dot

Caption: Representative curve of viscosity vs. shear rate.

Experimental Protocol for Viscosity Measurement

The rheological properties of this compound® can be precisely characterized using a rotational rheometer.

Objective

To determine the apparent viscosity of the hydrogel as a function of shear rate at a physiologically relevant temperature.

Materials and Equipment

-

Rotational rheometer with temperature control (e.g., Peltier plate)

-

Cone-plate or parallel-plate geometry

-

This compound® sample

-

Spatula

-

Deionized water and appropriate cleaning solvents

Methodology[11][12][13][14]

-

Instrument Setup:

-

Equilibrate the rheometer's measurement plate to 37°C.

-

Set the geometry gap according to the manufacturer's recommendations for the specific geometry and sample type (e.g., 1 mm for parallel plates).

-

-

Sample Loading:

-

Carefully apply an adequate amount of this compound® to the center of the lower plate, ensuring no air bubbles are trapped.

-

Lower the upper geometry to the set gap, allowing excess sample to be trimmed.

-

-

Equilibration:

-

Allow the sample to rest for a defined period (e.g., 5 minutes) to reach thermal equilibrium and allow for relaxation of any stresses induced during loading.

-

-

Measurement:

-

Perform a continuous shear rate sweep, for example, from 0.1 s⁻¹ to 1000 s⁻¹.

-

Record the apparent viscosity at logarithmically spaced shear rate intervals.

-

-

Data Analysis:

-

Plot the apparent viscosity (in Pa·s or cP) against the shear rate (in s⁻¹) on a log-log scale to visualize the shear-thinning behavior.

-

dot

Caption: Experimental workflow for viscosity measurement.

Lubricating Properties

The primary function of this compound® during medical device insertion is to act as a lubricant, reducing the frictional forces between the device and biological tissues. This property, known as lubricity, is crucial for patient comfort and safety.[10]

Coefficient of Friction (CoF)

Lubricity is quantified by the coefficient of friction (µ), a dimensionless number that represents the ratio of the force of friction between two bodies and the force pressing them together. A lower coefficient of friction indicates better lubricating properties. The CoF is dependent on several factors, including the materials of the interacting surfaces, the properties of the lubricant, the applied load, and the sliding speed.

Expected Lubricating Performance

The HEC-based formulation of this compound® forms a stable, hydrated layer on tissue surfaces. This layer acts as a boundary lubricant, preventing direct contact between the medical device and the tissue, thereby reducing friction and the risk of abrasion.

Table 3: Representative Coefficients of Friction for Medical Scenarios

| Interacting Surfaces | Lubricant | Representative CoF (µ) |

| Silicone Catheter vs. Urothelial Tissue | Saline | 0.2 - 0.3 |

| Silicone Catheter vs. Urothelial Tissue | HEC-based hydrogel | 0.05 - 0.1 |

| Steel Endoscope vs. Esophageal Tissue | Saline | 0.15 - 0.25 |

| Steel Endoscope vs. Esophageal Tissue | HEC-based hydrogel | 0.03 - 0.08 |

Note: These are representative values and not specific data for this compound®.

Experimental Protocol for Lubricity Measurement

The lubricating properties of this compound® can be evaluated by measuring the coefficient of friction using a tribometer.

Objective

To determine the static and kinetic coefficients of friction when a medical device material slides against a simulated biological surface with this compound® as the lubricant.

Materials and Equipment

-

Tribometer with a reciprocating or rotational stage

-

Substrates representative of medical devices (e.g., silicone, stainless steel)

-

Substrates simulating biological tissue (e.g., porcine urothelial tissue, gelatin-based phantom)

-

Normal force sensor and friction force sensor

-

This compound® sample

Methodology[15][16][17][18][19][20]

-

Substrate Preparation:

-

Mount the simulated biological tissue onto the stationary stage of the tribometer.

-

Attach the medical device material to the moving probe.

-

-

Lubricant Application:

-

Apply a uniform layer of this compound® to the surface of the simulated tissue.

-

-

Measurement:

-

Bring the two surfaces into contact with a defined normal force, representative of physiological conditions.

-

Initiate sliding motion at a clinically relevant speed.

-

Record the normal force and the friction force continuously.

-

-

Data Analysis:

-

Calculate the static coefficient of friction from the peak friction force required to initiate motion.

-

Calculate the kinetic coefficient of friction from the average friction force during steady-state sliding.

-

The coefficient of friction (µ) is calculated as: µ = (Friction Force) / (Normal Force).

-

dot

Caption: Experimental workflow for lubricity testing.

Conclusion

This compound®'s efficacy as a medical lubricant is underpinned by the rheological and tribological properties of its HEC-based formulation. Its shear-thinning nature provides for ease of application and effective lubrication during medical device insertion, while its ability to form a low-friction lubricating layer minimizes tissue trauma. The experimental protocols detailed in this guide provide a framework for the quantitative characterization of these critical performance attributes, enabling further research and development in the field of medical lubricants. While specific data for the commercial product is proprietary, the principles and methodologies outlined here offer a robust approach for the scientific evaluation of this compound® and similar hydrogel-based medical devices.

References

- 1. farco.de [farco.de]

- 2. pdf.hres.ca [pdf.hres.ca]

- 3. fannin.eu [fannin.eu]

- 4. mims.com [mims.com]

- 5. farco.de [farco.de]

- 6. Methods To Assess Shear-Thinning Hydrogels for Application As Injectable Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Shear-thinning hydrogels for biomedical applications - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 9. Injectable solid hydrogel: mechanism of shear-thinning and immediate recovery of injectable β-hairpin peptide hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

- 10. zwickroell.com [zwickroell.com]

An In-depth Technical Guide on the Onset and Duration of the Local Anesthetic Effect of Lidocaine in Instillagel

Introduction

Instillagel is a sterile, water-soluble gel that combines the local anesthetic properties of lidocaine hydrochloride with the antiseptic actions of chlorhexidine gluconate.[1][2][3] It is widely utilized for surface anesthesia and lubrication during various medical procedures, including urethral catheterization, cystoscopy, and other endoscopic examinations.[1][4] Lidocaine, an amide-type local anesthetic, is the key component responsible for providing pain relief.[5][6] This technical guide provides a comprehensive overview of the onset and duration of the anesthetic effect of lidocaine in this compound, supported by quantitative data, detailed experimental methodologies, and visualizations of the underlying signaling pathways and experimental workflows.

Mechanism of Action: Lidocaine

Lidocaine exerts its local anesthetic effect by blocking the transmission of nerve impulses.[7][8] The primary molecular target of lidocaine is the voltage-gated sodium channel located within the neuronal cell membrane.[6][7][9] Under normal conditions, the influx of sodium ions through these channels leads to the depolarization of the nerve membrane, which is a critical step in the generation and propagation of an action potential.[7] Lidocaine penetrates the nerve cell and binds to a specific receptor site on the intracellular portion of the sodium channel.[7] This binding action stabilizes the channel in its inactive state, effectively blocking the influx of sodium ions.[10] By preventing depolarization, lidocaine raises the threshold for electrical excitation and halts the conduction of the pain signal along the nerve fiber.[7][10]

Quantitative Data: Onset and Duration

The efficacy of a local anesthetic is critically defined by its onset of action (the time taken to produce a clinical effect) and its duration of action (the length of time the effect is maintained). The following tables summarize the available quantitative data for the lidocaine component of this compound and similar topical formulations.

Table 1: Onset of Anesthetic Effect

| Onset Time | Formulation/Context | Source(s) |

| 3 to 5 minutes | This compound / Lidocaine Gel/Ointment | [2][5][11][12][13][14] |

| 3.5 minutes | This compound | [4][5] |

| 5 minutes | This compound | [1] |

| 5 to 10 minutes | This compound | [1][15][16] |

| 5 to 15 minutes | This compound | [17][18] |

| 2.7 ± 1.3 minutes | 50 mg Lidocaine Spray on Genital Mucosa | [19] |

Table 2: Duration of Anesthetic Effect

| Duration of Anesthesia | Formulation/Context | Source(s) |

| 20 to 30 minutes | This compound | [1][11][17][18][20] |

| 30 minutes | This compound | [2] |

| 29.7 ± 8.9 minutes | 50 mg Lidocaine Spray on Genital Mucosa | [19] |

Experimental Protocols for Efficacy Assessment

The determination of onset and duration of local anesthetics like lidocaine in this compound is conducted through rigorous clinical and preclinical studies. Methodologies are designed to objectively and subjectively measure the degree of anesthesia.

Clinical Trial Protocol: Flexible Cystoscopy in Males

A common application for this compound is in reducing discomfort during flexible cystoscopy. A typical experimental protocol to evaluate its efficacy involves a randomized controlled trial.

-

Study Design: A prospective, randomized, single- or double-blind, comparative study design is often employed.[21][22][23]

-

Patient Population: Male patients scheduled for a flexible cystoscopy are recruited for the study.[21][22]

-

Randomization: Participants are randomly assigned to one of two or more groups. For instance, a common comparison is this compound (2% lidocaine gel) versus a plain, non-anesthetic lubricating gel (e.g., Aquagel) or another lidocaine-containing gel.[21][22]

-

Intervention:

-

Dwell Time: A crucial parameter is the "dwell time," the interval between the instillation of the gel and the insertion of the cystoscope. This is typically set to a minimum of 5 to 15 minutes to allow the anesthetic to take effect.[21][22]

-

Outcome Measurement: The primary outcome is the level of pain or discomfort experienced by the patient. This is commonly assessed using a Visual Analog Scale (VAS), a 100-mm line where patients mark their pain level from "no pain" to "worst possible pain".[21][22] Pain scores are recorded at multiple stages of the procedure:

-

During gel instillation.

-

During the insertion of the cystoscope.

-

During the intravesical examination.[24]

-

-

Data Analysis: Statistical methods are used to compare the mean VAS scores between the groups. A statistically significant lower VAS score in the this compound group compared to the control group would indicate efficacy.[21][22]

Preclinical and Alternative Assessment Protocols

-

Sensory Testing: In studies on genital mucosa, the onset and duration of hypoalgesia from lidocaine spray were determined by measuring pin-prick pain thresholds. An argon laser was used to deliver standardized painful stimuli, and the time to loss of sensation and its subsequent return were recorded.[19]

-

Animal Models: Preclinical evaluations often use animal models. For example, the rat infraorbital nerve block model involves injecting the anesthetic agent near the nerve and then assessing the onset and duration of analgesia by timing the absence of an aversive response (e.g., withdrawal) to a standardized stimulus, such as a pinch to the upper lip.[25] Another advanced model uses in vivo electrophysiological recordings in mice to directly monitor nerve conduction and excitability following the application of a local anesthetic.[26]

This compound provides a rapid onset of local anesthesia, typically within 3 to 10 minutes of application, with a duration of effect lasting approximately 20 to 30 minutes.[1][2][4][5][11][17][18] This therapeutic window is sufficient for the majority of short-term diagnostic and therapeutic procedures for which it is indicated. The anesthetic action is achieved through the well-established mechanism of voltage-gated sodium channel blockade by its active ingredient, lidocaine. The efficacy of this compound is substantiated by data from clinical trials that employ rigorous methodologies, such as randomized controlled designs with validated pain assessment tools like the Visual Analog Scale. These protocols are essential for quantifying the clinical benefits and providing a robust evidence base for its use in medical practice.

References

- 1. pdf.hres.ca [pdf.hres.ca]

- 2. mims.com [mims.com]

- 3. clinimed.co.uk [clinimed.co.uk]

- 4. clinimed.co.uk [clinimed.co.uk]

- 5. rightdecisions.scot.nhs.uk [rightdecisions.scot.nhs.uk]

- 6. Molecular mechanisms of lidocaine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Lidocaine? [synapse.patsnap.com]

- 8. Articles [globalrx.com]

- 9. study.com [study.com]

- 10. droracle.ai [droracle.ai]

- 11. biomedicus.gr [biomedicus.gr]

- 12. Lidocaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. LIDOCAINE HCI JELLY, USP, 2%, 100mg URO-JET [dailymed.nlm.nih.gov]

- 14. reference.medscape.com [reference.medscape.com]

- 15. assets.hpra.ie [assets.hpra.ie]

- 16. farco.de [farco.de]

- 17. nps.org.au [nps.org.au]

- 18. nps.org.au [nps.org.au]

- 19. Onset and duration of hypoalgesia following application of lidocaine spray on genital mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. droracle.ai [droracle.ai]

- 21. Is using lignocaine gel prior to flexible cystoscopy justified? A randomized prospective study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. [Local analgesia during flexible cystoscopy in male patients: A non-inferiority study comparing Xylocaine® gel to this compound® Lido] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Meta-analysis: does lidocaine gel before flexible cystoscopy provide pain relief? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Instillation of anesthetic gel is no longer necessary in the era of flexible cystoscopy: a crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Experimental evaluation of local anaesthetic solutions using rat infraorbital nerve block - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Frontiers | An in Vivo Mouse Model to Investigate the Effect of Local Anesthetic Nanomedicines on Axonal Conduction and Excitability [frontiersin.org]

Biocompatibility of Instillagel® with Human Mucosal Tissues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Instillagel® is a sterile, water-soluble lubricant gel containing active ingredients intended for topical application to mucosal surfaces. It is primarily used to facilitate the insertion of medical instruments and to provide local anesthesia and antisepsis. This technical guide provides an in-depth analysis of the biocompatibility of this compound® with human mucosal tissues, drawing upon available scientific literature concerning its individual components and the general principles of biocompatibility testing for medical devices of this nature.

The formulation of this compound® typically includes the following active ingredients and excipients:

-

Active Ingredients:

-

Lidocaine Hydrochloride (a local anesthetic)

-

Chlorhexidine Gluconate (an antiseptic)

-

Methyl Hydroxybenzoate (a preservative with antiseptic properties)

-

Propyl Hydroxybenzoate (a preservative with antiseptic properties)

-

-

Excipients:

-

Hydroxyethylcellulose (a gelling agent)

-

Propylene Glycol (a solvent and humectant)

-

Purified Water

-

The biocompatibility of such a formulation is critical to ensure its safety and efficacy, minimizing the potential for cytotoxicity, irritation, and sensitization of the delicate mucosal tissues with which it comes into contact.

Data on Biocompatibility of Individual Components

Cytotoxicity of Active Ingredients

The following table summarizes findings from various in-vitro studies on the cytotoxic effects of lidocaine and chlorhexidine on cell lines relevant to mucosal tissues.

| Component | Cell Line | Assay | Key Findings |

| Lidocaine | Human Oral Mucosa Fibroblasts | MTT & WST-1 | Concentrations from 1% significantly hindered cell physiology. Concentrations ≥5% significantly reduced cell viability.[1] Deleterious effects were associated with apoptosis.[1] |

| Human Fibroblasts | Trypan Blue, MTT, BrdU | A concentration-dependent decrease in live cells, mitochondrial activity, and proliferation rate was observed.[2] | |

| Human Skin Fibroblasts (CCD-1064sk) | LDH & CCK-8 | The IC50 (concentration causing 50% inhibition) was determined to be 545.97 µM by LDH assay and 613.77 µM by CCK-8 assay.[3] | |

| Chlorhexidine Gluconate | Human Fibroblasts (from skin and oral tissues) | Cell Viability, Growth, Collagen Gel Contraction | A 0.002% concentration showed minimal cytotoxicity but almost completely suppressed cell division.[4] All tested concentrations severely affected collagen gel contraction.[4] |

| Human Gingival Epithelial Cells (S-G) | Cell Viability, LDH release | Cytotoxicity was dependent on exposure duration, with midpoint cytotoxicity values of 0.106 mmol/L for 1-hour exposure.[5] Increased plasma membrane permeability was observed.[5] |

Experimental Protocols for Biocompatibility Assessment

The following are detailed methodologies for key experiments relevant to assessing the biocompatibility of a topical gel like this compound® with mucosal tissues, based on established standards such as the ISO 10993 series and published research.[6][7][8]

In-Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the potential of the test material to cause cell death.

Methodology:

-

Cell Culture: Human oral mucosal fibroblasts or a relevant epithelial cell line are cultured in appropriate media until they reach 80-90% confluency.

-

Preparation of Extracts: An extract of this compound® is prepared according to ISO 10993-12 standards, typically by incubating the gel in cell culture medium at a specified ratio (e.g., 0.2 g/mL) for a defined period (e.g., 24 hours at 37°C).

-

Cell Treatment: The culture medium is replaced with serial dilutions of the this compound® extract. Positive (e.g., sodium lauryl sulfate) and negative (e.g., culture medium) controls are included.

-

Incubation: Cells are incubated with the extracts for a specified duration (e.g., 24, 48, and 72 hours).

-

MTT Assay:

-

The extract-containing medium is removed, and cells are washed with phosphate-buffered saline (PBS).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals by metabolically active cells.

-

The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

-

Data Analysis: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). Cell viability is expressed as a percentage relative to the negative control.

Mucosal Irritation Assessment (Reconstructed Human Epithelium Model)

Objective: To evaluate the potential of the test material to cause irritation to mucosal tissue.

Methodology:

-

Tissue Model: A commercially available in-vitro reconstructed human oral or vaginal epithelial model is used.

-

Application of Test Material: A defined amount of this compound® is applied topically to the surface of the tissue model.

-

Exposure: The tissue is exposed to the test material for a clinically relevant period.

-

Viability Assessment: After exposure, the test material is washed off, and the tissue viability is assessed, commonly using the MTT assay as described above. A reduction in tissue viability below a certain threshold (e.g., 50%) is indicative of irritation potential.

-

Inflammatory Marker Analysis: The culture medium beneath the tissue insert can be collected to measure the release of pro-inflammatory cytokines (e.g., IL-1α, IL-6, IL-8) using ELISA kits.[9]

Visualizations

Signaling and Assessment Workflows

The following diagrams illustrate key conceptual frameworks related to the biocompatibility assessment of this compound®.

Conclusion

Based on the available data for its individual components, this compound® is expected to have a generally acceptable biocompatibility profile for its intended use on intact mucosal tissues. The anesthetic properties of lidocaine and the antiseptic action of chlorhexidine are well-established. However, the cytotoxic potential of both active ingredients, as demonstrated in various in-vitro models, underscores the importance of using the product as directed and avoiding use on severely damaged or bleeding mucosa to prevent increased systemic absorption and potential local tissue damage.[10] The excipients in this compound® are commonly used in pharmaceutical and medical device formulations and are generally considered to have low toxicity.

For a definitive and comprehensive understanding of the biocompatibility of the final this compound® formulation, specific testing of the complete product according to the ISO 10993 standards is necessary. The experimental protocols outlined in this guide provide a framework for such an evaluation, which would yield quantitative data on cytotoxicity, irritation, and sensitization potential, further ensuring patient safety. Researchers and professionals in drug development are encouraged to consider these methodologies when evaluating similar topical formulations.

References

- 1. An early and late cytotoxicity evaluation of lidocaine on human oral mucosa fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro exposure of human fibroblasts to local anaesthetics impairs cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The effects of chlorhexidine digluconate on human fibroblasts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An in vitro study on the cytotoxicity of chlorhexidine digluconate to human gingival cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tested to the Highest Standards: FUCHS Lubricants for Medical Applications | FUCHS LUBRICANTS CO. (United States) [fuchs.com]

- 7. The “Big Three” in biocompatibility testing of medical devices: implementation of alternatives to animal experimentation—are we there yet? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biocompatibility Testing Guide for Device Manufacturers [nabi.bio]

- 9. mdpi.com [mdpi.com]

- 10. clinimed.co.uk [clinimed.co.uk]

Shelf life and stability studies of Instillagel under different storage conditions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Instillagel® is a sterile, water-soluble gel containing the active pharmaceutical ingredients (APIs) lidocaine hydrochloride, a local anesthetic, and chlorhexidine gluconate, an antiseptic. This combination product is widely used for topical anesthesia and lubrication in urology and other medical procedures. Ensuring the stability and defining the shelf life of such a formulation is critical to its safety and efficacy. This technical guide provides an in-depth overview of the stability considerations for this compound® under various storage conditions, outlines typical experimental protocols for stability studies, and discusses the potential degradation pathways of its active ingredients. While comprehensive, proprietary stability data for the commercial this compound® product is not publicly available, this guide synthesizes published data and established scientific principles to provide a robust framework for understanding its stability profile.

Published Stability Data and Storage Recommendations

Official product literature for this compound® consistently recommends storage at temperatures below 25°C, with warnings against refrigeration or freezing. The stated shelf life for the unopened product is generally between three to five years, depending on the regulatory region.

While a dedicated, publicly available stability study on this compound® is scarce, a study investigating the stability of a mixture of morphine sulphate with this compound® provides valuable insight into the stability of lidocaine hydrochloride and chlorhexidine gluconate within the gel matrix. The findings from this study are summarized in the table below.

Table 1: Stability of Lidocaine Hydrochloride and Chlorhexidine Gluconate in an this compound®-Based Admixture

| Storage Condition | Time | Lidocaine Hydrochloride (% of Initial Concentration) | Chlorhexidine Gluconate (% of Initial Concentration) |

| 4°C (Protected from light) | > 22 days | 96.07 - 104.9 | 97.3 - 105.5 |

| 25°C (Exposed to light) | > 22 days | 96.07 - 104.9 | 97.3 - 105.5 |

| 37°C (Protected from light) | 7 months | - | ~92 |

Data extrapolated from a study on a morphine sulphate and this compound® admixture.

This data suggests that both lidocaine hydrochloride and chlorhexidine gluconate are relatively stable in the this compound® formulation under standard and refrigerated conditions for at least three weeks. The slight decline in chlorhexidine concentration over a prolonged period at an elevated temperature indicates its potential for degradation over the product's shelf life.

Experimental Protocols for Stability Studies

A comprehensive stability study for a sterile gel like this compound® would be conducted in accordance with the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guideline Q1A(R2). The following outlines a typical experimental protocol.

Study Design

A full stability study would involve long-term, intermediate, and accelerated testing conditions.

-

Long-Term Stability Testing: 25°C ± 2°C / 60% RH ± 5% RH for the duration of the proposed shelf life (e.g., 36 or 60 months).

-

Intermediate Stability Testing: 30°C ± 2°C / 65% RH ± 5% RH for 12 months. This is performed if a significant change occurs during accelerated testing.

-

Accelerated Stability Testing: 40°C ± 2°C / 75% RH ± 5% RH for 6 months.

Samples would be stored in their final packaging (sterile, pre-filled polypropylene syringes) and pulled for analysis at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36, 48, and 60 months for long-term testing).

Analytical Methodology: Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating and quantifying the active ingredients from their potential degradation products.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: A C18 reversed-phase column is typically suitable.

-

Mobile Phase: A gradient or isocratic mobile phase consisting of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The pH of the buffer is a critical parameter for achieving optimal separation.

-

Detection: UV detection at a wavelength where both lidocaine and chlorhexidine show adequate absorbance (e.g., around 230-260 nm).

-

Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness. Specificity is confirmed through forced degradation studies.

Forced Degradation Studies

To establish the stability-indicating nature of the analytical method and to identify potential degradation products, forced degradation studies are performed on the drug product. This involves subjecting the gel to the following stress conditions:

-

Acid Hydrolysis: Treatment with a strong acid (e.g., 0.1 N HCl) at an elevated temperature.

-

Base Hydrolysis: Treatment with a strong base (e.g., 0.1 N NaOH) at an elevated temperature.

-

Oxidation: Treatment with an oxidizing agent (e.g., 3% H₂O₂) at room temperature or slightly elevated temperature.

-

Thermal Degradation: Exposure to dry heat at a high temperature (e.g., 60-80°C).

-

Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

The stressed samples are then analyzed by the HPLC method to ensure that any degradation products are well-resolved from the parent peaks of lidocaine and chlorhexidine.

Other Stability Parameters

In addition to the assay of active ingredients and the profile of degradation products, the following parameters would be monitored over the stability study:

-

Appearance: Color, clarity, and consistency of the gel.

-

pH: The pH of the gel should remain within the specified range.

-

Viscosity: To ensure the rheological properties are maintained.

-

Sterility: Sterility testing is performed at the beginning and end of the shelf life.

-

Package Integrity: Evaluation of the syringe and its closure system.

Visualizations

Experimental Workflow for this compound® Stability Study

Caption: Workflow of a typical stability study for this compound® according to ICH guidelines.

Simplified Potential Degradation Pathways

Caption: Simplified potential degradation pathways for the active ingredients of this compound®.

Conclusion

The stability of this compound® is crucial for its clinical performance, ensuring both its anesthetic efficacy and antiseptic properties are maintained throughout its shelf life. Based on available data and established scientific principles, this compound® is a stable formulation when stored under its recommended conditions. A comprehensive stability testing program, following ICH guidelines and utilizing a validated stability-indicating analytical method, is fundamental to defining and confirming the product's shelf life. Further research into the specific degradation kinetics within the complete this compound® formulation would provide a more detailed understanding of its long-term stability profile.

Methodological & Application

Application Notes and Protocols for Instillagel in Animal Models for Urological Research

For Researchers, Scientists, and Drug Development Professionals

Introduction